molecular formula C10H18N4O B11739299 3-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide

3-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11739299
M. Wt: 210.28 g/mol
InChI Key: WKUYQAUYMUMRAO-UHFFFAOYSA-N
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Description

3-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions.

    Alkylation: The ethyl and 2-methylpropyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Carboxamide formation: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate amine.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, 3-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

Industry

In the industrial sector, the compound may be used as an intermediate in the synthesis of agrochemicals, dyes, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to various biochemical effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1-ethyl-1H-pyrazole-4-carboxamide
  • 3-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-5-carboxamide
  • 3-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

The uniqueness of 3-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

3-amino-1-ethyl-N-(2-methylpropyl)pyrazole-4-carboxamide

InChI

InChI=1S/C10H18N4O/c1-4-14-6-8(9(11)13-14)10(15)12-5-7(2)3/h6-7H,4-5H2,1-3H3,(H2,11,13)(H,12,15)

InChI Key

WKUYQAUYMUMRAO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)N)C(=O)NCC(C)C

Origin of Product

United States

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